1-Methyl 6-ethyl 2,4-dihydroxyadipate
Description
1-Methyl 6-ethyl 2,4-dihydroxyadipate is a diester derivative of adipic acid, featuring hydroxyl groups at the 2- and 4-positions and methyl/ethyl ester substituents at the 1- and 6-positions, respectively. Synthesized via a multi-step process involving sodium borohydride reduction and column chromatography (hexane:acetone = 5:1), the compound is isolated with a yield of 69% (6.9 mmol from 10 mmol starting material) . Its structural confirmation relies on ¹H-NMR data (e.g., δ = 3.80 ppm for the methyl ester and δ = 1.46 ppm for tert-butyl groups in analogs) and elemental analysis . The compound is a key intermediate in synthesizing HMG-CoA reductase inhibitors, which are critical for cholesterol management .
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-O-ethyl 1-O-methyl 2,4-dihydroxyhexanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h6-7,10-11H,3-5H2,1-2H3 |
InChI Key |
BCUMGHODVPWGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C(=O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Methyl 6-tert-Butyl 2,4-Dihydroxyadipate
- Structure : Replaces the ethyl group at position 6 with a tert-butyl moiety.
- Synthesis : Achieved via sodium methoxide-mediated reactions, yielding 74.3% (14.9 mmol from 20.1 mmol starting material) .
- Analytical Data : ¹H-NMR shows a distinct tert-butyl singlet (δ = 1.46 ppm). Elemental analysis (C: 53.29%, H: 8.10%) aligns closely with theoretical values (C: 53.21%, H: 8.12%) .
1-Ethyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate
- Structure : Features a ketone at position 4 instead of a hydroxyl group.
- Synthesis : Produced via sodium methoxide catalysis under argon, yielding 89.6% (14.02 g from 53.85 mmol) .
- Reactivity : The 4-oxo group increases electrophilicity, making it more reactive in subsequent reduction or nucleophilic addition steps compared to dihydroxy derivatives .
Comparison with Other Adipate Esters
Di-(2-Ethylhexyl) Adipate (CAS 103-23-1)
- Structure : Branched 2-ethylhexyl ester groups replace methyl/ethyl groups.
- Applications : Widely used as a plasticizer due to its high molecular weight (370.5 g/mol) and low volatility .
- Physical Properties : Higher hydrophobicity compared to 1-methyl 6-ethyl 2,4-dihydroxyadipate, making it suitable for polymer stabilization .
Key Data Tables
Table 2: Functional Group Impact on Properties
Research Implications
The structural versatility of adipate derivatives allows tailored applications:
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